

JNJ-26146900: A Technical Guide for Prostate Cancer Research

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Compound of Interest		
Compound Name:	JNJ-26146900	
Cat. No.:	B1673006	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated potential in preclinical models of prostate cancer.[1] Developed by Johnson & Johnson, this compound exhibits a unique pharmacological profile, acting as an antagonist to the androgen receptor (AR) in prostate tissue while showing anabolic effects in other tissues like bone and muscle.[1] This dual activity makes it a compound of interest for the treatment of prostate cancer, where androgen receptor signaling is a key driver of disease progression.[2][3] This technical guide provides a comprehensive overview of JNJ-26146900, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Core Compound Information



Property	Value	Source
Chemical Name	2-[(2R)-1-ethylsulfonyl-2- hydroxypropan-2-yl]-6- (trifluoromethyl)-1H-indole-5- carbonitrile	[1]
Molecular Formula	C15H15F3N2O3S	[1]
Molar Mass	360.35 g⋅mol−1	[1]
Mechanism of Action	Selective Androgen Receptor Modulator (SARM); Androgen Receptor Antagonist	[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of **JNJ-26146900**.

In Vitro Activity

Parameter	Value	Species	Assay System	Source
Ki	400 nM	Rat	Androgen Receptor Competitive Binding Assay	[3]

In Vivo Efficacy in Prostate Cancer Models



Animal Model	Treatment Group	Dosage	Route of Administrat ion	Tumor Growth Inhibition	Source
Dunning Rat Model	JNJ- 26146900	30-100 mg/kg	Oral (p.o.)	Prevents prostate tumor growth	[3]
CWR22-LD1 Mouse Xenograft	JNJ- 26146900	Not specified	Oral (p.o.)	Significantly inhibits tumor growth	[3]

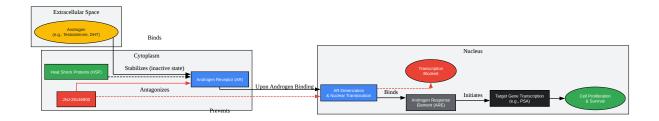
In Vivo Pharmacodynamic Effects

Animal Model	Treatment Group	Dosage	Route of Administrat ion	Effect	Source
Adult Male Sprague- Dawley Rats	JNJ- 26146900	10-100 mg/kg	Oral (p.o.)	Decreased wet weight of ventral prostate and levator ani muscles	[3]
Adult Male Sprague- Dawley Rats (Orchidectom ized)	JNJ- 26146900	30 mg/kg	Oral (p.o.)	Significantly reduces castration-induced tibial bone loss	[3]

Signaling Pathway

JNJ-26146900 exerts its effects by modulating the androgen receptor signaling pathway. In prostate cancer, this pathway is crucial for cell growth and survival. The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for an antagonist like **JNJ-26146900**.





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Androgen Receptor Signaling Pathway and JNJ-26146900 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of **JNJ-26146900**.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the androgen receptor.

Objective: To quantify the ability of **JNJ-26146900** to displace a radiolabeled androgen from the rat androgen receptor.

Materials:

- Rat ventral prostate cytosol (source of androgen receptor)
- Radiolabeled androgen (e.g., [3H]-R1881)

Foundational & Exploratory

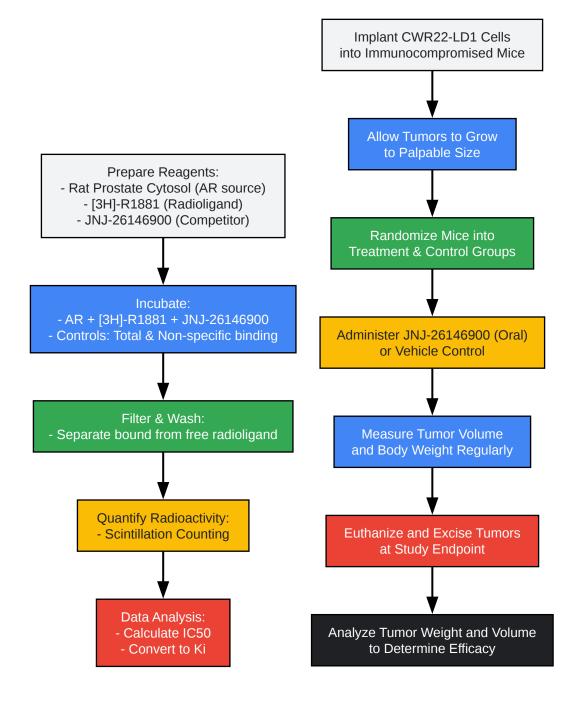


- JNJ-26146900 (or other test compounds)
- Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
- Scintillation cocktail
- Filter plates and vacuum manifold
- Scintillation counter

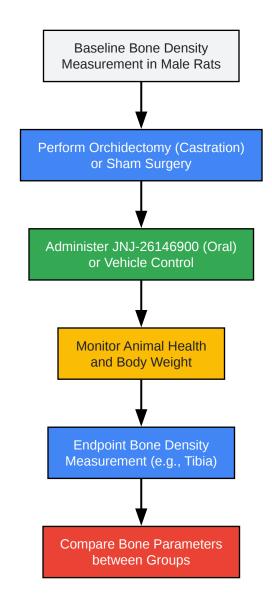
Protocol:

- Preparation of Reagents: Prepare serial dilutions of JNJ-26146900 and a fixed concentration
 of the radiolabeled androgen in the assay buffer. Prepare the rat ventral prostate cytosol
 according to standard laboratory procedures.
- Incubation: In a multi-well plate, combine the prostate cytosol, radiolabeled androgen, and varying concentrations of **JNJ-26146900**. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen). Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and apply a vacuum to trap the receptor-bound radioligand on the filter. Wash the filters with cold assay buffer to remove unbound radioligand.
- Quantification: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of specific binding at each concentration of JNJ-26146900. Determine the IC50 value (the concentration of JNJ-26146900 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.









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